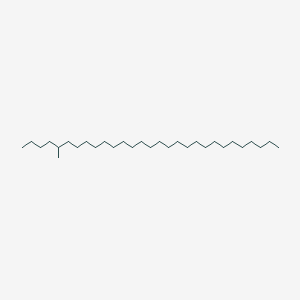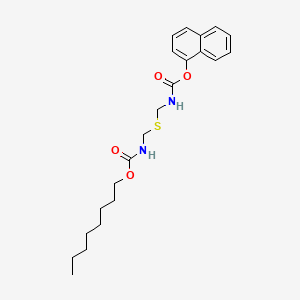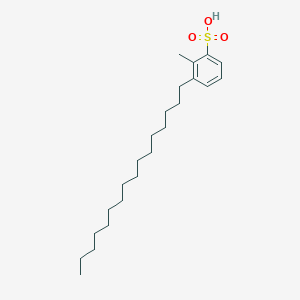
2,6-dimethylpyridine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpyridine and 2,2,2-trifluoroacetic acid are two distinct chemical compounds that can form a complex. 2,6-Dimethylpyridine, also known as 2,6-lutidine, is a derivative of pyridine with two methyl groups attached at the 2 and 6 positions. It is commonly used as a base in organic synthesis. 2,2,2-Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon, making it highly acidic and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylpyridine: can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylpyridine with chloropyridine in the presence of a catalyst such as palladium on carbon (Pd/C) and an alcohol solvent . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid, which can then be reduced to 2,6-dimethylpyridine .
2,2,2-Trifluoroacetic acid: is typically produced industrially by the electrochemical fluorination of acetic acid or its derivatives. This process involves the replacement of hydrogen atoms with fluorine atoms using an electric current in the presence of a fluorine-containing electrolyte.
Industrial Production Methods
The industrial production of 2,6-dimethylpyridine often involves large-scale catalytic processes using palladium catalysts and alcohol solvents. The production of 2,2,2-trifluoroacetic acid is carried out in specialized electrochemical cells designed to handle the highly reactive fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylpyridine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diformylpyridine.
Reduction: It can be reduced to form 2,6-dimethylpiperidine.
Substitution: It can participate in substitution reactions, such as the formation of complexes with acids like trifluoroacetic acid.
2,2,2-Trifluoroacetic acid: is known for its strong acidity and can participate in:
Acid-base reactions: It can form complexes with bases like 2,6-dimethylpyridine.
Esterification: It can react with alcohols to form trifluoroacetates.
Deprotection: It is commonly used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
Common reagents used with 2,6-dimethylpyridine include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of palladium catalysts . For 2,2,2-trifluoroacetic acid, common reagents include alcohols for esterification and bases for acid-base reactions .
Major Products Formed
Major products formed from reactions involving 2,6-dimethylpyridine include 2,6-diformylpyridine and 2,6-dimethylpiperidine . Reactions involving 2,2,2-trifluoroacetic acid often yield trifluoroacetates and various acid-base complexes .
Aplicaciones Científicas De Investigación
2,6-Dimethylpyridine: is used as a probe to study the strength of Brønsted acid sites in zeolites and alumina . It is also used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
2,2,2-Trifluoroacetic acid: is widely used in peptide synthesis for the removal of protecting groups. It is also used as a solvent and reagent in various organic reactions due to its strong acidity and ability to stabilize carbocations.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylpyridine involves its basicity and ability to donate electron pairs, making it a good nucleophile and ligand . It can form complexes with acids and metals, influencing the reactivity and stability of these species.
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity, which allows it to protonate bases and stabilize carbocations. Its fluorine atoms also contribute to its unique reactivity by withdrawing electron density from the central carbon, making it highly electrophilic.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diformylpyridine: An oxidation product of 2,6-dimethylpyridine with formyl groups adjacent to the nitrogen.
2,6-Dimethylpiperidine: A reduction product of 2,6-dimethylpyridine with a saturated piperidine ring.
2,4,6-Trimethylpyridine: A similar compound with an additional methyl group at the 4 position.
Uniqueness: : 2,6-Dimethylpyridine is unique due to its specific substitution pattern, which influences its basicity and steric properties. 2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of three electronegative fluorine atoms, which significantly affect its reactivity and applications.
Propiedades
Número CAS |
70320-26-2 |
|---|---|
Fórmula molecular |
C9H10F3NO2 |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
2,6-dimethylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-6-4-3-5-7(2)8-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7) |
Clave InChI |
FDQWCNIJXDNDPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)






![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)



![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
